molecular formula C15H28O B15157852 3-Propyldodec-3-EN-2-one CAS No. 676132-82-4

3-Propyldodec-3-EN-2-one

Cat. No.: B15157852
CAS No.: 676132-82-4
M. Wt: 224.38 g/mol
InChI Key: QRHXLCWEBLZMGD-UHFFFAOYSA-N
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Description

3-Propyldodec-3-en-2-one is a chemical compound with the molecular formula C₁₅H₂₄O It is a member of the ketone family, characterized by a carbonyl group (C=O) attached to two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Propyldodec-3-en-2-one can be synthesized through several methods, including the oxidation of alkenes or the reduction of ketones. One common synthetic route involves the reaction of 3-propyl-1-dodecene with a strong oxidizing agent, such as potassium permanganate (KMnO₄), under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 3-Propyldodec-3-en-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Substitution: Halogenation with chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or esters.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Propyldodec-3-en-2-one has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and effects on living organisms.

  • Medicine: Investigated for its therapeutic properties and potential use in drug development.

  • Industry: Utilized in the production of fragrances, flavors, and other chemical products.

Mechanism of Action

The mechanism by which 3-Propyldodec-3-en-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Propyldodec-3-en-2-one is similar to other ketones and alkenes, but it has unique structural features that distinguish it from other compounds. Some similar compounds include:

  • Decanone: A simpler ketone with a shorter carbon chain.

  • Dodecanol: An alcohol derivative with similar carbon chain length.

  • 3-Propyl-1-dodecene: The alkene precursor used in its synthesis.

These compounds share similarities in their chemical structure but differ in their functional groups and properties.

Properties

CAS No.

676132-82-4

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

3-propyldodec-3-en-2-one

InChI

InChI=1S/C15H28O/c1-4-6-7-8-9-10-11-13-15(12-5-2)14(3)16/h13H,4-12H2,1-3H3

InChI Key

QRHXLCWEBLZMGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=C(CCC)C(=O)C

Origin of Product

United States

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